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Compound of Interest

Compound Name: Cyclopropylmethanesulfonamide

Cat. No.: B1291645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Cyclopropylmethanesulfonamide. The information detailed herein is essential

for professionals engaged in drug discovery and development, offering insights into the

molecule's behavior and characteristics that are critical for assessing its potential as a

therapeutic agent. This document summarizes key quantitative data, outlines detailed

experimental methodologies for property determination, and presents logical workflows relevant

to its characterization.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of

Cyclopropylmethanesulfonamide. These parameters are fundamental to understanding the

compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its

potential for formulation and interaction with biological systems.
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Property Value Source

Molecular Formula C₄H₉NO₂S Guidechem[1]

Molecular Weight 135.18 g/mol Guidechem[1]

XLogP3-AA (Calculated) -0.3 Guidechem[1]

Topological Polar Surface Area 68.5 Å² Guidechem[1]

Hydrogen Bond Donor Count 1 Guidechem[1]

Hydrogen Bond Acceptor

Count
3 Guidechem[1]

Rotatable Bond Count 2 Guidechem[1]

Heavy Atom Count 8 Guidechem[1]

Note: The XLogP3-AA value is a calculated prediction of the logarithm of the octanol-water

partition coefficient, a critical measure of a compound's lipophilicity. The topological polar

surface area (TPSA) is another crucial calculated parameter that correlates with drug transport

properties such as intestinal absorption and blood-brain barrier penetration.

Experimental Protocols for Physicochemical
Characterization
While specific experimental data for Cyclopropylmethanesulfonamide is not readily available

in the public domain, the following section details the standard methodologies employed for the

determination of key physicochemical properties for sulfonamide-containing small molecules.

Determination of Melting Point
The melting point of a solid crystalline substance is a fundamental physical property indicating

its purity.

Methodology: Capillary Melting Point

Sample Preparation: A small, finely powdered sample of the compound is packed into a

capillary tube.
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Instrumentation: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a controlled rate.

Observation: The temperature at which the substance first begins to melt and the

temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic.

Methodology: Distillation

Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser

and a receiving flask.

Heating: The flask is heated, and the temperature is monitored with a thermometer placed at

the vapor outlet.

Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid

equals the surrounding atmospheric pressure, observed as a stable temperature during

distillation.

Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

Equilibration: An excess amount of the solid compound is added to a known volume of water

in a flask.

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-

48 hours) to ensure equilibrium is reached.

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from

the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant is

determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for understanding a

drug's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent

(often a water-methanol mixture for compounds with low water solubility).

Titration: The solution is titrated with a standardized solution of a strong acid or base.

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter.

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which

the compound is half-ionized.

Determination of logP (Octanol-Water Partition
Coefficient)
LogP is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

Partitioning: A known amount of the compound is dissolved in one of the phases, and then

the two phases are mixed and shaken vigorously to allow for partitioning of the compound

between the octanol and aqueous layers.

Separation: The mixture is centrifuged to ensure complete separation of the two phases.

Quantification: The concentration of the compound in each phase is determined by a suitable

analytical method (e.g., HPLC, UV-Vis spectroscopy).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase.

Visualizing Key Relationships and Workflows
To further aid in the understanding of the importance and determination of physicochemical

properties, the following diagrams illustrate key logical relationships and a typical experimental

workflow.
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Click to download full resolution via product page

Caption: Logical relationship of key physicochemical properties to ADME profiles and drug

development outcomes.
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Caption: Generalized experimental workflow for the physicochemical characterization of a new

chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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